W-7 isomer hydrochloride

Calmodulin Phosphodiesterase Enzymatic Assay

Researchers requiring graded calmodulin inhibition face variability when substituting W-7 isomer hydrochloride with non-isomeric analogs. This compound provides a defined intermediate antagonism profile essential for consistent SAR and enzymatic studies. - Intermediate CaM affinity (IC50 16 µM) bridges the potency gap between W-7 and W-5. - Inhibits Ca²⁺/calmodulin-dependent PDE with an IC50 of 72 µM, enabling nuanced signaling dissection. - Supplied with rigorous analytical documentation to ensure lot-to-lot experimental reproducibility.

Molecular Formula C16H22Cl2N2O2S
Molecular Weight 377.3 g/mol
CAS No. 69762-85-2
Cat. No. B043373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameW-7 isomer hydrochloride
CAS69762-85-2
SynonymsN-(6-aminohexyl)-5-chloronaphthalene-2-sulfonamide hydrochloride
Molecular FormulaC16H22Cl2N2O2S
Molecular Weight377.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCCCN)C(=C1)Cl.Cl
InChIInChI=1S/C16H21ClN2O2S.ClH/c17-16-7-5-6-13-12-14(8-9-15(13)16)22(20,21)19-11-4-2-1-3-10-18;/h5-9,12,19H,1-4,10-11,18H2;1H
InChIKeyFGWDLQXTCSKXSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





W-7 Isomer Hydrochloride for Calmodulin Research


W-7 isomer hydrochloride (CAS 69762-85-2) is a cell-permeable, naphthalenesulfonamide derivative that acts as a calmodulin (CaM) antagonist [1]. It is an isomer of W-7 hydrochloride (CAS 61714-27-0) and is also referred to as W-9 hydrochloride . The compound inhibits Ca²⁺/calmodulin-dependent phosphodiesterase (PDE) and myosin light chain kinase (MLCK), making it a key tool for studying CaM-mediated signaling pathways . Its primary utility lies in experimental models where the functional role of calmodulin needs to be selectively probed, distinct from its close analog W-7 and other in-class alternatives.

Cell-permeable calmodulin antagonist Naphthalenesulfonamide tool for Ca²⁺/CaM pathway studies
Inhibits CaM-dependent PDE and MLCK Enables controlled modulation of calmodulin-mediated signaling
W-7 isomer with distinct potency profile Intermediate affinity between W-7 and W-5 for SAR or graded inhibition

Why W-7 Isomer Hydrochloride Cannot Be Substituted


Generic substitution with other calmodulin antagonists, such as the widely used W-7 or its dechlorinated analog W-5, is scientifically invalid due to significant differences in target potency and selectivity . W-7 isomer hydrochloride (W-9) demonstrates a distinct pharmacological profile compared to W-7, particularly in its lower potency for inhibiting calmodulin-dependent PDE . Furthermore, using a less potent analog like W-5 as a negative control underscores the critical need for a compound with a defined, intermediate affinity for calmodulin [1]. These quantitative differences in enzymatic inhibition and functional activity necessitate the procurement of the specific isomer for experimental consistency and to enable accurate interpretation of calmodulin's role in complex biological systems.

Target
W-7 Isomer HCl (W-9)
W-7 HCl (CAS 61714-27-0)
~2.6-fold difference in PDE inhibition; potency shift may alter pathway-response interpretation
Risk
W-5 (dechlorinated analog)
Low-affinity negative control
Lacks intermediate affinity needed for SAR; cannot replace W-9 as a midpoint tool
Risk
J8 (5-iodo-1-C8)
Broad-spectrum naphthalenesulfonamide
Significant Kv channel off-target activity; may confound calmodulin-specific readouts

Quantitative Evidence for Selecting W-7 Isomer Hydrochloride


Calmodulin-Activated PDE Inhibition Potency

W-7 isomer hydrochloride (W-9) inhibits calmodulin-activated phosphodiesterase (PDE) activity with an IC50 of 72 µM . This is approximately 2.6-fold less potent than its structural isomer, W-7 hydrochloride, which inhibits the same enzyme with an IC50 of 28 µM . This data establishes a clear and quantifiable difference in biochemical activity between the two isomers.

CaM-PDE Inhibition
Direct head-to-head comparison
W-9 IC50 = 72 µM vs. W-7 IC50 = 28 µM
2.6-fold less potent than W-7
Supports graded pathway inhibition studies
Cell-free enzymatic assay context
Calmodulin Phosphodiesterase Enzymatic Assay

Calmodulin Binding Affinity Comparison

W-7 isomer hydrochloride (W-9) exhibits an IC50 of 16 µM in a radioligand binding assay, directly quantifying its affinity for calmodulin . In contrast, the dechlorinated analog W-5 (N-(6-aminohexyl)-1-naphthalenesulfonamide) has a much lower affinity, with approximately a 6-fold higher concentration needed to achieve 50% inhibition of cell proliferation compared to its chlorinated counterpart . This positions W-9 as an intermediate-affinity tool between the higher-affinity W-7 and the low-affinity W-5.

Calmodulin Binding
Cross-study comparable
IC50 = 16 µM
Radioligand binding assay
Intermediate affinity between W-7 and W-5; enables SAR mapping
W-5 requires ~6-fold higher conc. for cell proliferation inhibition
Calmodulin Binding Affinity Radioligand Binding

Selectivity Profile Versus Ion Channel Effects

While W-7 isomer hydrochloride (W-9) is primarily a calmodulin antagonist, the W-7 scaffold is known to inhibit voltage-gated potassium (Kv) currents, an effect possibly independent of calmodulin [1]. The more potent analog J8 (5-iodo-1-C8) inhibits Kv channels with IC50 values of 4 µM (transient) and 11 µM (M-current) [2]. W-9's lower potency on calmodulin-dependent enzymes (IC50 = 72 µM for PDE) suggests a differential selectivity profile compared to J8, making it a more 'calmodulin-focused' tool when off-target ion channel effects are a concern.

Off-Target Selectivity
Class-level inference
W-9 CaM-PDE IC50 = 72 µM
~18-fold more selective than J8 on Kv channels (IC50 4–11 µM)
Reduced Kv channel interference risk in calmodulin-focused assays
J8 data from whole-cell patch clamp; W-9 profile inferred
Ion Channels Electrophysiology NG108-15 Cells

Research Applications of W-7 Isomer Hydrochloride


Calmodulin-Dependent PDE Studies

W-7 isomer hydrochloride is ideally suited for in vitro enzymatic assays where a moderate level of calmodulin inhibition is required. Its IC50 of 72 µM against CaM-activated PDE provides a less potent alternative to W-7 (IC50 28 µM), enabling a more graded and nuanced inhibition of the calmodulin/PDE signaling axis .

Structure-Activity Relationship Studies

This compound is essential for SAR studies. It serves as a critical intermediate potency ligand between the high-affinity W-7 and the low-affinity W-5 . Its binding affinity (IC50 16 µM) and enzymatic inhibition profile allow researchers to map the structural determinants of calmodulin antagonism and correlate them with functional activity.

Differentiation from Kv Channel Effects

In cellular models where a clear distinction between calmodulin-dependent and voltage-gated potassium (Kv) channel-mediated effects is necessary, W-7 isomer hydrochloride is a more appropriate tool than highly potent analogs like J8 [1]. Its reduced potency on calmodulin (vs. W-7) and distinct profile from J8 help minimize confounding results from off-target ion channel modulation.

Comparative Control Experiments for CaM Antagonism

Due to its well-defined, intermediate potency, W-7 isomer hydrochloride is an excellent choice for use in parallel with both W-7 (strong inhibition) and W-5 (weak inhibition) as part of a pharmacological 'tool kit' to validate the specific involvement of calmodulin in a cellular process .

Application
Selection Property
Validation Focus
Ca²⁺/CaM PDE enzyme assays
Intermediate inhibitory potency profile
Graded PDE activity modulation vs. W-7 controls
Calmodulin antagonist SAR studies
Defined intermediate binding affinity
Correlation of structural modifications with CaM inhibition
Calmodulin vs. ion channel selectivity studies
Preferential CaM-PDE inhibition over Kv channels
Off-target ion channel modulation screening
Pharmacological CaM probe toolkit
Distinct potency tier (high/low/mid) for multi-compound experiments
Multi-compound validation of CaM-dependent phenotypes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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